molecular formula C11H14N2O3 B3131950 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol CAS No. 361346-63-6

1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol

Cat. No. B3131950
M. Wt: 222.24 g/mol
InChI Key: RGKVWXSNVLVFHF-UHFFFAOYSA-N
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Patent
US06946005B2

Procedure details

In a three necked flask, 38.78 g of 5-fluoro-2-nitrotoluene (0.25 mol), 41.4 g of potassium carbonate (0.3 mol) and 200 ml of N-methylpyrrolidinone were mixed. 26.13 g of 3-pyrrolidinol (0.3 mol) were added to this mixture. The heterogeneous mixture was agitated at ambient temperature for 12 hours. The reacting mixture was then poured on ice water. A yellow powder was then obtained. The powder was then filtered off and rinsed with water. After drying under vacuum with P2O5, 55.56 g of a yellow solid were obtained (yield) (95%).
Quantity
38.78 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH3:8])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[NH:18]1[CH2:22][CH2:21][CH:20]([OH:23])[CH2:19]1>CN1CCCC1=O>[CH3:8][C:6]1[CH:7]=[C:2]([N:18]2[CH2:22][CH2:21][CH:20]([OH:23])[CH2:19]2)[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
38.78 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
26.13 g
Type
reactant
Smiles
N1CC(CC1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The heterogeneous mixture was agitated at ambient temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reacting mixture was then poured on ice water
CUSTOM
Type
CUSTOM
Details
A yellow powder was then obtained
FILTRATION
Type
FILTRATION
Details
The powder was then filtered off
WASH
Type
WASH
Details
rinsed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying under vacuum with P2O5

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])N1CC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 55.56 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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